molecular formula C21H20N6O B3788916 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)imidazo[1,2-a]pyrimidine-2-carboxamide

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)imidazo[1,2-a]pyrimidine-2-carboxamide

Cat. No.: B3788916
M. Wt: 372.4 g/mol
InChI Key: WRYNWWQZODLMKK-UHFFFAOYSA-N
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Description

“N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)imidazo[1,2-a]pyrimidine-2-carboxamide” is a compound that belongs to the imidazopyridine class . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound is also a potent, selective, and reversible acid pump antagonist (H, K-ATPase) .


Synthesis Analysis

The synthesis of imidazopyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is one of the methods . Another method involves the combination of flavin and iodine which catalyzes an aerobic oxidative C-N bond-forming process .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazopyridine core, which is a fused bicyclic 5,6 heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazopyridines include a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Future Directions

The future directions for “N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)imidazo[1,2-a]pyrimidine-2-carboxamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry. Given their wide range of applications and significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), these compounds could play a crucial role in the development of new drugs .

Properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-26(14-16-7-3-2-4-8-16)19-17(9-5-10-22-19)13-24-20(28)18-15-27-12-6-11-23-21(27)25-18/h2-12,15H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYNWWQZODLMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)imidazo[1,2-a]pyrimidine-2-carboxamide

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